molecular formula C4H9N5 B14405014 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole CAS No. 88141-03-1

5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole

Cat. No.: B14405014
CAS No.: 88141-03-1
M. Wt: 127.15 g/mol
InChI Key: MKBANHDYXWZZRO-UHFFFAOYSA-N
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Description

5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . This reaction proceeds under mild conditions and yields the desired triazole derivative in good to excellent yields. Another method involves the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles .

Industrial Production Methods

Industrial production of 1,2,4-triazoles often involves large-scale synthesis using readily available starting materials such as acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines

Major Products

The major products formed from these reactions include various substituted triazoles, hydrazides, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and hydrazinyl groups enhance its reactivity and make it a versatile intermediate in various synthetic pathways .

Properties

CAS No.

88141-03-1

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

(5-ethyl-1H-1,2,4-triazol-3-yl)hydrazine

InChI

InChI=1S/C4H9N5/c1-2-3-6-4(7-5)9-8-3/h2,5H2,1H3,(H2,6,7,8,9)

InChI Key

MKBANHDYXWZZRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)NN

Origin of Product

United States

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